4-Ethyl-1-fluoro-2-nitrobenzene
Description
4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8) is an aromatic compound with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.155 g/mol . Its structure consists of a benzene ring substituted with an ethyl group at position 4, a fluorine atom at position 1, and a nitro group at position 2 (Figure 1). The compound is commercially available with a purity of 95% and is commonly used as an intermediate in pharmaceutical and material science research due to its unique electronic and steric properties .
Properties
IUPAC Name |
4-ethyl-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAIFKMEZXCJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304891 | |
| Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357252-94-8 | |
| Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357252-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-ethyl-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, and the product is often purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Ethyl-1-fluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-2-nitrobenzoic acid.
Scientific Research Applications
Reaction Pathways
The compound undergoes several important chemical reactions:
- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
- Nucleophilic Substitution : The fluorine atom can be substituted by nucleophiles in reactions with sodium or potassium hydroxide.
- Oxidation : The ethyl group can be oxidized to form carboxylic acids under strong oxidative conditions.
Chemistry
In synthetic organic chemistry, 4-Ethyl-1-fluoro-2-nitrobenzene serves as an intermediate for synthesizing more complex organic molecules. Its unique structural features allow it to participate in various chemical transformations that are essential for developing new compounds.
Biology
Research has indicated that this compound exhibits potential biological activity. Studies have focused on its interactions with biomolecules, demonstrating its relevance in medicinal chemistry. For instance:
- Antibacterial Activity : It has shown significant efficacy against Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics.
- Cytotoxicity : In vitro studies on human breast cancer cell lines (MCF-7) revealed that it inhibits cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
Medicine
This compound is being investigated for its role in drug development. Its ability to inhibit cytochrome P450 enzymes (specifically CYP1A2) raises concerns about drug metabolism and potential drug-drug interactions, which are critical factors in pharmacology.
Industrial Applications
This compound is also utilized in the production of dyes, pigments, and other industrial chemicals. Its derivatives are crucial in creating materials used in various applications across multiple industries, including pharmaceuticals and agrochemicals .
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of nitro-substituted benzene derivatives, including this compound. The findings indicated that this compound effectively inhibited bacterial growth at concentrations similar to traditional antibiotics, highlighting its potential as a therapeutic agent.
Case Study 2: Cytotoxicity Assessment
Research conducted on MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to oxidative stress induction and apoptosis pathways, suggesting its potential use in cancer treatment strategies.
Case Study 3: Enzyme Inhibition
Investigations into the compound's interaction with cytochrome P450 enzymes revealed that it acts as an inhibitor for CYP1A2. This finding has implications for understanding how this compound may affect drug metabolism and clearance in clinical settings.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-fluoro-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons .
Comparison with Similar Compounds
(a) 2-Ethyl-4-fluoro-1-nitrobenzene (CAS: L024337)
- Molecular Formula: C₈H₈FNO₂ (identical to the target compound).
- Substituents : Nitro (position 1), ethyl (position 2), fluorine (position 4).
- Key Differences : The altered substituent positions result in distinct electronic effects. The nitro group at position 1 deactivates the ring, while the ethyl group at position 2 exerts an activating, ortho/para-directing influence. This isomer is utilized in medicinal chemistry for structure-activity relationship studies .
(b) 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS: 1089282-52-9)
- Molecular Formula: C₉H₁₀FNO₃.
- Substituents : Ethyl (position 1), fluorine (position 2), methoxy (position 4), nitro (position 5).
- Key Differences : The methoxy group is strongly activating (compared to ethyl), enhancing electrophilic substitution reactivity. This compound is used in specialty chemical synthesis .
Functional Group Variations
(a) 1-Fluoro-2-methoxy-4-nitrobenzene (CAS: 455-93-6)
- Molecular Formula: C₇H₆FNO₃.
- Substituents : Methoxy (position 2), fluorine (position 1), nitro (position 4).
- Key Differences : Replacing the ethyl group with methoxy increases electron density, making the compound more reactive toward electrophiles. This derivative is employed in agrochemical research .
(b) 2-Ethoxy-1-fluoro-4-nitrobenzene (CAS: 454-16-0)
- Molecular Formula: C₈H₈FNO₃.
- Substituents : Ethoxy (position 2), fluorine (position 1), nitro (position 4).
- Key Differences : The ethoxy group’s strong activating nature contrasts with the ethyl group’s moderate activation, leading to divergent synthetic applications .
Comparative Analysis Table
Electronic and Reactivity Comparisons
- Nitro Group Influence : The nitro group at position 2 in this compound deactivates the ring, making it less reactive toward electrophiles compared to analogs with methoxy or ethoxy groups .
- Fluorine vs. Ethyl : Fluorine’s electronegativity creates a dipole moment, while the ethyl group’s electron-donating nature partially counteracts the nitro group’s deactivation .
- IUPAC Naming : The compound’s numbering (1,2,4) adheres to IUPAC rules, prioritizing the lowest locant set over substituent seniority, distinguishing it from isomers like 1-ethyl-4-fluoro-3-nitrobenzene .
Biological Activity
4-Ethyl-1-fluoro-2-nitrobenzene (C8H8FNO2) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with an ethyl group, a fluorine atom, and a nitro group. The presence of these functional groups influences its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H8FNO2 |
| Molecular Weight | 169.15 g/mol |
| Log P (octanol-water partition coefficient) | 2.14 |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form an amino group. This transformation is significant in pharmacological contexts, as amino compounds often exhibit enhanced biological activity compared to their nitro precursors. The compound also interacts with various biomolecules, potentially influencing enzyme activity and cellular processes.
Antimicrobial Activity
Research has indicated that nitroaromatic compounds, including this compound, possess antimicrobial properties. A study demonstrated that derivatives of nitrobenzene exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity, potentially due to its ability to induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various nitro-substituted benzene derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cytotoxicity Assessment : In a study conducted on human breast cancer cell lines (MCF-7), this compound was found to inhibit cell proliferation at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways .
- Enzyme Inhibition : Research indicated that this compound acts as an inhibitor for certain cytochrome P450 enzymes (specifically CYP1A2). This inhibition can affect drug metabolism and clearance, suggesting potential implications for drug-drug interactions in therapeutic settings .
Safety and Toxicity
While this compound exhibits promising biological activities, safety assessments are crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that the compound has moderate toxicity levels; however, further investigations are necessary to establish comprehensive safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
